molecular formula C13H18N2 B1529343 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline CAS No. 1340189-20-9

5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline

Cat. No.: B1529343
CAS No.: 1340189-20-9
M. Wt: 202.3 g/mol
InChI Key: KGBHMPJBSUUZQH-UHFFFAOYSA-N
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Description

5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol . It is characterized by the presence of a bicyclic structure containing a nitrogen atom, which is fused to a benzene ring substituted with a methyl group and an amino group.

Scientific Research Applications

5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline typically involves the reaction of 2-methylaniline with a bicyclic azabicycloheptane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The compound is then purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the amino group allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methylaniline: A simpler analogue lacking the bicyclic structure.

    2-Azabicyclo[2.2.1]heptane: A compound with a similar bicyclic structure but without the aromatic ring and amino group.

Uniqueness

5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline is unique due to its combination of a bicyclic structure and an aromatic ring with an amino group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogues .

Properties

IUPAC Name

5-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9-2-4-12(7-13(9)14)15-8-10-3-5-11(15)6-10/h2,4,7,10-11H,3,5-6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBHMPJBSUUZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3CCC2C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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